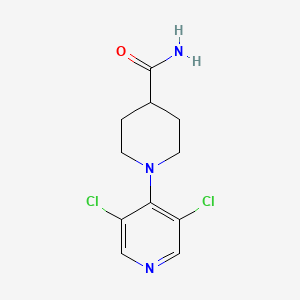

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N3O/c12-8-5-15-6-9(13)10(8)16-3-1-7(2-4-16)11(14)17/h5-7H,1-4H2,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCHGDBASIDUOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide typically involves the reaction of 3,5-dichloropyridine with piperidine-4-carboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .

Chemical Reactions Analysis

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

The piperidine-4-carboxamide scaffold is widely utilized in drug discovery. Below is a comparative analysis of 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide with structurally and functionally related compounds:

Structural Analogs in WNT Signaling Inhibition

Key Findings :

- Replacement of one chlorine atom in Compound 9 with aromatic groups (e.g., phenyl in Compound 26 ) significantly enhances WNT inhibition potency, likely due to increased hydrophobic interactions with target proteins .

- Compound 38 , bearing a morpholine-phenyl substituent, exhibits superior aqueous solubility and oral bioavailability compared to Compound 9 , attributed to the polar morpholine group .

Piperidine-4-carboxamide Derivatives in Antiviral Research

Key Findings :

- The dichloropyridine substituent in Compound 9 confers distinct electronic properties compared to bulkier groups (e.g., naphthalen-1-yl in SARS-CoV-2 inhibitors), limiting cross-reactivity with viral targets but favoring kinase inhibition .

- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid demonstrates superior gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration compared to Compound 9 , attributed to its reduced molecular weight and polar ethoxycarbonyl group .

Physicochemical and Pharmacokinetic Comparison

| Property | This compound | 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | (R)-N-(4-fluorobenzyl)piperidine-4-carboxamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 275.15 | 217.22 | 382.44 |

| Log S (Aqueous Solubility) | -3.2 | -2.1 | -4.5 |

| Hydrogen Bond Acceptors | 4 | 5 | 6 |

| Topological Polar Surface Area (Ų) | 55.4 | 67.8 | 78.3 |

| BBB Permeability | Low | High | Moderate |

Key Findings :

Biological Activity

1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a piperidine ring and a dichlorinated pyridine moiety, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator of these targets, leading to various biological effects. Research indicates that it may modulate pathways involved in cell proliferation and apoptosis, making it a candidate for therapeutic applications in oncology and other fields.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines in vitro. The compound demonstrated significant cytotoxicity against U251 glioblastoma cells with an IC50 value indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it exhibits notable antimicrobial activity against various pathogens, although specific mechanisms remain to be elucidated.

Study 1: In Vitro Analysis on U251 Cells

In a study assessing the efficacy of the compound on U251 glioblastoma cells, treatment with 400 nM of the compound resulted in a significant decrease in cell numbers as measured by DNA content assays. This suggests that the compound effectively reduces cell proliferation through mechanisms likely involving apoptosis and alteration of cellular signaling pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The results indicated that the compound could inhibit the growth of several bacterial strains, suggesting its potential utility in developing new antimicrobial agents.

Research Findings Summary Table

| Study | Biological Activity | Findings | IC50/Effect |

|---|---|---|---|

| Study 1 | Antitumor | Significant reduction in U251 cell proliferation | 400 nM |

| Study 2 | Antimicrobial | Inhibition of bacterial growth | Not specified |

Q & A

Q. What are the optimized synthetic routes for 1-(3,5-Dichloropyridin-4-yl)piperidine-4-carboxamide?

A microwave-assisted nucleophilic aromatic substitution reaction is widely used. In a typical protocol, 3,4,5-trichloropyridine reacts with piperidine-4-carboxamide in N-methyl-2-pyrrolidone (NMP) at 220°C for 60 minutes under microwave irradiation, with triethylamine as a base. This method achieves high yields (~70%) and purity, validated by thin-layer chromatography (TLC) . Alternative routes may involve stepwise functionalization of the pyridine ring, but microwave synthesis remains the most efficient.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm regioselective substitution at the pyridine C4 position and piperidine ring conformation (e.g., ¹H NMR: δ 1.42–4.29 ppm for piperidine protons; ¹³C NMR: 154.8 ppm for pyridine carbons) .

- Elemental analysis : Validates molecular formula (e.g., C₁₁H₁₂Cl₂N₃O) with ≤0.5% deviation .

- Mass spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 287.0 .

- IR spectroscopy : Amide C=O stretch near 1640–1650 cm⁻¹ confirms carboxamide functionality .

Q. How is preliminary biological activity assessed for this compound?

Initial screening involves:

- Enzyme inhibition assays : Testing against targets like carbonic anhydrase or kinases using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity) .

- Cellular viability assays : Dose-response studies (e.g., IC₅₀ determination in cancer cell lines) .

- Binding affinity assays : Surface plasmon resonance (SPR) or radioligand displacement for receptor targets (e.g., cannabinoid receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization?

- Pyridine substitution : 3,5-dichloro groups enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase active site) .

- Piperidine modifications : Introducing substituents at the piperidine N-position (e.g., sulfamoylbenzoyl groups) modulates solubility and target selectivity .

- Amide bioisosteres : Replacing the carboxamide with sulfonamide or urea groups alters metabolic stability .

Q. What strategies identify biological targets for this compound?

- Proteomic profiling : Chemoproteomics using activity-based probes or thermal shift assays .

- Inverse virtual screening : Docking studies against protein databases (e.g., PDB) prioritize targets like SARS-CoV-2 main protease (Mpro) or cannabinoid receptors .

- Knockout/knockdown models : CRISPR-Cas9 gene editing in cell lines to validate target dependency .

Q. How is pharmacokinetic behavior evaluated in preclinical studies?

- Metabolic stability : Incubation with liver microsomes (human/rat) identifies major metabolites (e.g., piperidine N-dealkylation) .

- Plasma protein binding : Equilibrium dialysis shows >90% binding, affecting free drug concentration .

- Tissue distribution : Radiolabeled compound (e.g., ¹⁴C) quantifies accumulation in organs like liver and brain .

Q. How can computational modeling resolve contradictory bioactivity data?

- Molecular dynamics simulations : Assess ligand-receptor binding stability under physiological conditions (e.g., solvation effects on hydrogen bonding) .

- Free energy perturbation (FEP) : Predicts binding affinity changes for SAR refinements .

- Machine learning : Trained on high-throughput screening data to prioritize analogs with balanced potency/ADME properties .

Q. What experimental designs address discrepancies in enzyme inhibition data?

- Orthogonal assays : Confirm activity using both fluorescence-based and HPLC-MS readouts to rule out assay artifacts .

- Crystallography : Resolve binding modes (e.g., X-ray structures of compound-enzyme complexes) to explain potency variations across isoforms .

- Buffer optimization : Control pH and ionic strength to minimize false negatives in inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.